molecular formula C8H3F4NS B1335826 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate CAS No. 302912-40-9

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Cat. No.: B1335826
CAS No.: 302912-40-9
M. Wt: 221.18 g/mol
InChI Key: PVQGRXJLBCCYLQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Nomenclature and Classification

The systematic IUPAC name for this compound is 1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene , reflecting its benzene ring substituted with fluorine at position 2, a trifluoromethyl group at position 5, and an isothiocyanate functional group at position 1. Alternative names include 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate and α,α,α-trifluoro-o-tolyl isothiocyanate . Its molecular formula is C₈H₃F₄NS , with a molecular weight of 221.17 g/mol . Classified as an aromatic isothiocyanate, it belongs to a broader family of electrophilic thiocarbonyl compounds characterized by the −N=C=S functional group.

Table 1: Key Physicochemical Properties

Property Value Source
Boiling Point 202–209°C (lit.)
Density 1.42 g/mL at 25°C
Refractive Index $$ n_{20}^D = 1.54 $$
Molecular Weight 221.17 g/mol

Significance in Organic Chemistry

This compound is pivotal in constructing heterocyclic frameworks and ureas, particularly in pharmaceutical synthesis. The electron-withdrawing trifluoromethyl and fluorine groups enhance the electrophilicity of the isothiocyanate moiety, facilitating nucleophilic additions with amines and alcohols. This reactivity is exploited in synthesizing kinase inhibitors and antitumor agents, where the compound’s fluorinated aromatic core improves bioavailability and target binding. Additionally, its stability under protic conditions enables its use in multi-step reactions without premature degradation.

Position in the Family of Isothiocyanate Compounds

Within the isothiocyanate family, this compound distinguishes itself through its substituted aromatic ring. Compared to simpler analogs like phenyl isothiocyanate (PITC), the fluorine and trifluoromethyl groups introduce steric and electronic effects that modulate reactivity. For instance, the meta-trifluoromethyl group increases the compound’s lipophilicity, while the ortho-fluorine atom directs electrophilic substitution reactions. Such properties make it more reactive toward soft nucleophiles than aliphatic isothiocyanates, as demonstrated in conjugate addition reactions with enones.

Table 2: Comparative Analysis with Related Isothiocyanates

Compound Boiling Point (°C) Density (g/mL) Key Applications
Phenyl isothiocyanate 221 1.13 Edman degradation
Allyl isothiocyanate 152 1.02 Natural product isolation
2-(Trifluoromethyl)phenyl isothiocyanate 216 1.35 Fluorinated drug synthesis
This compound 202–209 1.42 Anticancer agent intermediates

The compound’s unique substitution pattern also differentiates it from non-fluorinated analogs. For example, in Suzuki-Miyaura couplings, the trifluoromethyl group stabilizes transition states, enabling efficient cross-coupling reactions that are less feasible with non-fluorinated substrates. Furthermore, its role in avoiding thiophosgene—a toxic reagent traditionally used in isothiocyanate synthesis—highlights its importance in sustainable chemistry.

Properties

IUPAC Name

1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQGRXJLBCCYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392204
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-40-9
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the risk of hazardous by-products. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    Amines and Carbonyl Compounds: Produced through hydrolysis reactions.

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C₈H₃F₄N₁S₁
Molecular Weight : Approximately 221.17 g/mol
Functional Group : Isothiocyanate (-NCS)

The presence of a trifluoromethyl group and a fluorine atom on the phenyl ring enhances the compound's reactivity and biological activity, making it valuable in various chemical processes.

Isothiocyanates are known for their significant biological properties, including:

  • Anticancer Properties : Research indicates that compounds containing isothiocyanate groups exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of trifluoromethyl-substituted thiazolo[4,5-d]pyrimidines demonstrate promising anticancer activity, with some compounds reducing cell viability significantly in melanoma and other cancer types after 72 hours of incubation .
  • Bioconjugation Potential : The ability of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate to react with amine groups to form stable thiocarbamate linkages suggests its utility in bioconjugation applications. This property allows for the attachment of various biomolecules, enhancing drug delivery systems and targeted therapies.

Medicinal Chemistry

The compound has been explored as a potential therapeutic agent due to its anticancer properties. Case studies reveal its effectiveness in inhibiting specific cancer cell lines, making it a candidate for further clinical development.

Organic Synthesis

As a versatile building block, this compound can be employed in synthesizing other complex organic molecules. Its unique reactivity facilitates the creation of novel compounds with desired biological activities.

Agricultural Chemistry

Research indicates potential applications as a long-term control agent for ectoparasites in animals. Its efficacy in this area highlights its importance beyond medicinal uses .

Mechanism of Action

The mechanism of action of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as labeling proteins and modifying enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation

a) Fluorine vs. Chlorine Substitution
  • Applications: Widely used in polymer research and agrochemical synthesis .
b) Trifluoromethyl vs. Methyl Substitution
  • 5-Fluoro-2-methylphenyl isothiocyanate (CAS: 175205-39-7): Substitutes trifluoromethyl with a methyl (-CH₃) group. Reduced electron-withdrawing effects lead to lower thermal stability but improved solubility in non-polar solvents. Applications: Intermediate for dyes and small-molecule inhibitors .

Functional Group Variation

a) Isothiocyanate (-NCS) vs. Isocyanate (-NCO)
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS: 69922-27-6):
    • Functional group: Isocyanate (-NCO) instead of isothiocyanate.
    • Reactivity: Isocyanates react faster with amines to form ureas, whereas isothiocyanates form thioureas, which are more hydrolytically stable.
    • Physical Properties: Boiling point 53°C at 2.5 mm Hg .

Commercial and Physical Properties

Compound Price (per gram) Molecular Weight Storage Conditions
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate $110.00 Not explicitly provided Room temperature
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate Not provided 205.11 Not specified

Research Implications and Limitations

  • Electron-Withdrawing Effects : The -CF₃ and fluorine groups in this compound improve electrophilicity, favoring reactions with nucleophiles like amines and thiols .

Biological Activity

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate (2-F-5-(CF3)-Ph-NCS) is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃F₄N₁S₁, with a molecular weight of approximately 221.17 g/mol. The compound contains a trifluoromethyl group and a fluorine atom on the phenyl ring, contributing to its reactivity and biological properties. Isothiocyanates are known for their ability to form covalent bonds with biological macromolecules, leading to significant changes in their function.

Anticancer Properties

Research indicates that isothiocyanates, including 2-F-5-(CF3)-Ph-NCS, exhibit anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Isothiocyanates can disrupt the cell cycle, leading to growth inhibition in cancer cells.
  • Apoptosis Induction : They promote programmed cell death by activating caspases and modulating pro-apoptotic and anti-apoptotic proteins.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that these compounds can inhibit tumor growth in xenograft models.

A study reported that an isothiocyanate derivative exhibited an IC50 value of 1.3 μM against leukemia cells, indicating potent anticancer activity .

Anti-inflammatory Effects

Isothiocyanates are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

The biological effects of 2-F-5-(CF3)-Ph-NCS are attributed to several biochemical pathways:

  • Covalent Modification : The isothiocyanate group can form stable thiocarbamate linkages with nucleophilic sites on proteins, altering their function.
  • Modulation of Signaling Pathways : These compounds can influence pathways related to inflammation, apoptosis, and cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; inhibits tumor growth; IC50 = 1.3 μM in leukemia cells
Anti-inflammatoryReduces pro-inflammatory cytokine production
Enzyme InhibitionInhibits enzymes like lipoxygenase involved in inflammatory processes

Applications in Drug Development

Given its biological activities, this compound has potential applications in drug development:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further investigation as an anticancer agent.
  • Inflammation Management : The anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases.

Q & A

Q. What role does this compound play in developing fluorinated polymers for organic electronics?

  • Methodological Answer : As a crosslinker, it enhances thermal stability in polyimides. Use TGA (5% weight loss >400°C) and dielectric spectroscopy (εr_r <2.8 at 1 MHz) to evaluate performance. Compare with non-fluorinated analogs to quantify fluorine’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Reactant of Route 2
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2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

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